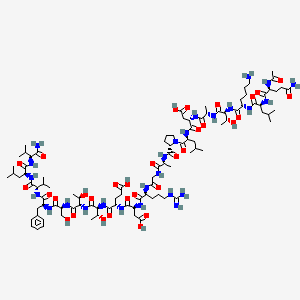
Dihydrobaicalein
Vue d'ensemble
Description
La dihydrobaicaleïne est un composé flavonoïde naturel dérivé des racines de la plante Scutellaria baicalensis. Elle est connue pour ses diverses activités biologiques, notamment son rôle d'inhibiteur de la kinase polo-like 1 (PLK1), ce qui est important dans la recherche sur le cancer . Le composé a une formule moléculaire de C15H12O5 et une masse molaire de 272,25 g/mol .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La dihydrobaicaleïne peut être synthétisée par la réduction de la baicaleïne. Le processus de réduction implique généralement l'utilisation d'hydrogène gazeux en présence d'un catalyseur au palladium. La réaction est effectuée dans des conditions douces pour assurer la réduction sélective de la double liaison dans la baicaleïne sans affecter les autres groupes fonctionnels .
Méthodes de Production Industrielle : La production industrielle de la dihydrobaicaleïne implique l'extraction de la baicaleïne des racines de Scutellaria baicalensis, suivie de sa réduction. Le processus d'extraction comprend l'extraction par solvant utilisant de l'éthanol ou du méthanol, suivie d'une purification par chromatographie sur colonne. La baicaleïne purifiée est ensuite soumise à une hydrogénation catalytique pour produire la dihydrobaicaleïne .
Types de Réactions :
Oxydation : La dihydrobaicaleïne peut subir des réactions d'oxydation pour former de la baicaleïne.
Réduction : Comme mentionné précédemment, la dihydrobaicaleïne est formée par la réduction de la baicaleïne.
Substitution : La dihydrobaicaleïne peut subir des réactions de substitution, en particulier au niveau des groupes hydroxyles.
Réactifs et Conditions Communs :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Hydrogène gazeux, catalyseur au palladium.
Agents de substitution : Chlorures d'acyle, halogénures d'alkyle.
Principaux Produits Formés :
Oxydation : Baicaleïne.
Réduction : Dihydrobaicaleïne.
Substitution : Divers dérivés acylés ou alkylés de la dihydrobaicaleïne.
Applications De Recherche Scientifique
La dihydrobaicaleïne a un large éventail d'applications en recherche scientifique :
Chimie : Elle est utilisée comme précurseur pour la synthèse de divers dérivés flavonoïdes.
5. Mécanisme d'Action
La dihydrobaicaleïne exerce ses effets principalement par l'inhibition de la PLK1. La PLK1 est une kinase sérine/thréonine impliquée dans diverses étapes du cycle cellulaire, y compris la mitose. En inhibant la PLK1, la dihydrobaicaleïne perturbe le cycle cellulaire, conduisant à un arrêt du cycle cellulaire et à l'apoptose des cellules cancéreuses . Le composé inhibe également d'autres kinases telles que la VRK2 et la PLK2, contribuant à ses propriétés anticancéreuses .
Composés Similaires :
7-O-méthylwogonine : Un autre flavonoïde présentant une activité inhibitrice de la PLK1 mais qui diffère par son motif de méthylation.
Visciduline II : Un flavonoïde apparenté présentant des effets inhibiteurs similaires sur la PLK1.
Unicité de la Dihydrobaicaleïne : La dihydrobaicaleïne est unique en raison de son inhibition spécifique de la PLK1 avec une valeur IC50 de 6,3 μM, ce qui la rend plus puissante que les autres flavonoïdes apparentés . Sa capacité à inhiber plusieurs kinases ajoute également à sa polyvalence dans la recherche anticancéreuse .
Mécanisme D'action
Dihydrobaicalein exerts its effects primarily through the inhibition of PLK1. PLK1 is a serine/threonine kinase involved in various stages of the cell cycle, including mitosis. By inhibiting PLK1, this compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound also inhibits other kinases such as VRK2 and PLK2, contributing to its anticancer properties .
Comparaison Avec Des Composés Similaires
Baicalein: A flavonoid with similar biological activities but lacks the hydrogenation seen in dihydrobaicalein.
7-O-methylwogonin: Another flavonoid with PLK1 inhibitory activity but differs in its methylation pattern.
Viscidulin II: A related flavonoid with similar inhibitory effects on PLK1.
Uniqueness of this compound: this compound is unique due to its specific inhibition of PLK1 with an IC50 value of 6.3 μM, making it more potent compared to other related flavonoids . Its ability to inhibit multiple kinases also adds to its versatility in anticancer research .
Propriétés
IUPAC Name |
5,6,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-11(8-4-2-1-3-5-8)20-12-7-10(17)14(18)15(19)13(9)12/h1-5,7,11,17-19H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDJGLOROGNHJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C(=C(C(=C2)O)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188384 | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35683-17-1 | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35683-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5,6,7-trihydroxy-2-phenyl-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B3028770.png)



![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028777.png)



![2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-Amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3028783.png)

![2-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B3028786.png)

